2-Propanol, 1-[[4-amino-2-[3,3-dimethyl-4-(phenylmethoxy)-1-butyn-1-yl]-5-fluorophenyl]amino]-3-(phenylmethoxy)-, (2R)-
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Overview
Description
®-1-((4-amino-2-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-5-fluorophenyl)amino)-3-(benzyloxy)propan-2-ol is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, benzyloxy, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4-amino-2-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-5-fluorophenyl)amino)-3-(benzyloxy)propan-2-ol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Fluorophenyl Intermediate:
Addition of the Benzyloxy Group: The benzyloxy group is introduced through nucleophilic substitution reactions, typically using benzyl alcohol and a suitable leaving group.
Formation of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Final Assembly: The final step involves coupling the intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and amino groups, leading to the formation of corresponding oxides and imines.
Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and benzyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-((4-amino-2-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-5-fluorophenyl)amino)-3-(benzyloxy)propan-2-ol involves its interaction with specific molecular targets. The amino and benzyloxy groups may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-((4-amino-2-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-5-chlorophenyl)amino)-3-(benzyloxy)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
®-1-((4-amino-2-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-5-bromophenyl)amino)-3-(benzyloxy)propan-2-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-1-((4-amino-2-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-5-fluorophenyl)amino)-3-(benzyloxy)propan-2-ol imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chlorine and bromine analogs.
This detailed article provides a comprehensive overview of ®-1-((4-amino-2-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-5-fluorophenyl)amino)-3-(benzyloxy)propan-2-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H33FN2O3 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2R)-1-[4-amino-2-(3,3-dimethyl-4-phenylmethoxybut-1-ynyl)-5-fluoroanilino]-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C29H33FN2O3/c1-29(2,21-35-19-23-11-7-4-8-12-23)14-13-24-15-27(31)26(30)16-28(24)32-17-25(33)20-34-18-22-9-5-3-6-10-22/h3-12,15-16,25,32-33H,17-21,31H2,1-2H3/t25-/m1/s1 |
InChI Key |
PPKZJBLQGJMIPF-RUZDIDTESA-N |
Isomeric SMILES |
CC(C)(COCC1=CC=CC=C1)C#CC2=CC(=C(C=C2NC[C@H](COCC3=CC=CC=C3)O)F)N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C#CC2=CC(=C(C=C2NCC(COCC3=CC=CC=C3)O)F)N |
Origin of Product |
United States |
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